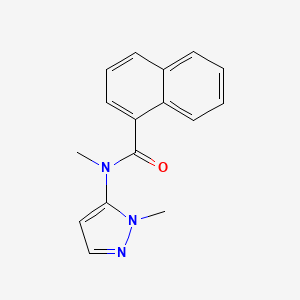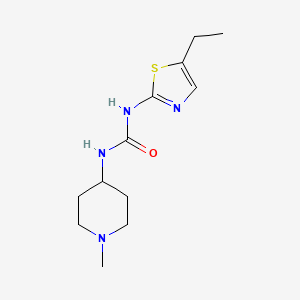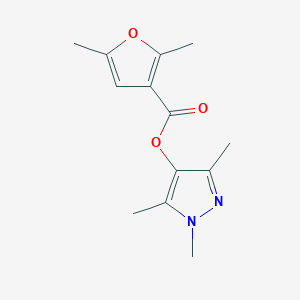
N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPN is a small molecule that can selectively inhibit the activity of certain enzymes, making it a valuable tool for studying the biochemical and physiological effects of these enzymes.
Wirkmechanismus
N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide works by binding to the catalytic domain of PARP, preventing its activity. This leads to the accumulation of DNA damage and ultimately cell death. The selectivity of N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide for PARP over other enzymes is due to its unique chemical structure, which allows it to fit specifically into the PARP active site.
Biochemical and physiological effects:
The inhibition of PARP by N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide has been shown to have a variety of biochemical and physiological effects. These include the accumulation of DNA damage, activation of cell death pathways, and modulation of inflammatory responses. N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide has also been shown to have anti-tumor effects in preclinical models, suggesting that it may have potential as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide in lab experiments is its selectivity for PARP, which allows for specific inhibition of this enzyme without affecting others. This can be useful for studying the role of PARP in various cellular processes. However, one limitation of using N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide is its relatively low potency compared to other PARP inhibitors. This can make it more difficult to achieve complete inhibition of PARP activity.
Zukünftige Richtungen
There are several potential future directions for research involving N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide. One area of interest is the development of more potent N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide analogs that can achieve greater inhibition of PARP activity. Another potential direction is the exploration of the effects of N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide on other enzymes and cellular processes. Finally, the use of N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide in combination with other therapies, such as chemotherapy or radiation, may have synergistic effects and could be explored further in preclinical and clinical studies.
Synthesemethoden
The synthesis of N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide involves several steps, including the reaction of 2-methyl-3-pyrazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylnaphthalen-1-amine to form N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide has been used in a variety of scientific research applications, including the study of enzyme activity and inhibition. One area of particular interest is the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide has been shown to selectively inhibit PARP activity, making it a valuable tool for studying the role of PARP in DNA repair and other cellular processes.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-18(15-10-11-17-19(15)2)16(20)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTLWRYXSYUZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N(C)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[2.2.1]heptan-2-yl-(1-methyl-5-phenylpyrrol-2-yl)methanone](/img/structure/B7592371.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B7592400.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)

![2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7592421.png)


![N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7592433.png)
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)

![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)